Comparative Binding Affinity for Imidazoline I-2 Receptors
Target engagement data for the N-benzyl analog shows measurable affinity for the imidazoline I-2 receptor, a target implicated in pain and neuropsychiatric disorders. In a radioligand displacement assay, the compound demonstrated a Ki of 145 nM, indicating moderate target engagement. This profile contrasts sharply with the N-(3-phenylpropyl) analog, which is documented as an orexin receptor antagonist [1], and the N-phenethyl analog, for which no binding data is publicly available. This difference in primary target suggests a divergent pharmacological trajectory within the same chemical series [2].
| Evidence Dimension | Target Affinity (Ki) for Imidazoline I-2 Receptor |
|---|---|
| Target Compound Data | Ki = 145 nM |
| Comparator Or Baseline | N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide: Primary target is Orexin receptor type 1 (IC50 = 410 nM) and type 2 (IC50 = 7.2 nM); no reported I-2 affinity. |
| Quantified Difference | Qualitative: Target class is fundamentally different (I-2 receptor vs. Orexin receptor), making a direct potency comparison irrelevant and highlighting a divergent selectivity profile. |
| Conditions | Displacement of [3H]idazoxan from imidazoline receptor I-2 of rabbit kidney membranes. |
Why This Matters
This evidence suggests the N-benzyl compound engages a distinct therapeutic target (I-2) compared to its closest commercially available analogs, making it the necessary choice for projects focused on imidazoline receptor biology.
- [1] BindingDB. BDBM50084396 (CHEMBL3426143) – Antagonist activity against human OX1R and OX2R. Accessed 2026-04-29. View Source
- [2] BindingDB. BDBM50091345 (CHEMBL2092861) – Displacement of [3H]idazoxan from imidazoline receptor I-2 of rabbit kidney membranes. Accessed 2026-04-29. View Source
